molecular formula C14H15N3O5 B10788368 Entacapone-d10

Entacapone-d10

Cat. No.: B10788368
M. Wt: 315.35 g/mol
InChI Key: JRURYQJSLYLRLN-YFIMXNTNSA-N
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Description

Significance of Deuterated Compounds in Pharmaceutical Sciences

Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612) (D or ²H), play a pivotal role in pharmaceutical research and development. clearsynth.comhwb.gov.iniris-biotech.depharmaffiliates.comsimsonpharma.commusechem.comnih.govmetsol.comsigmaaldrich.comacanthusresearch.comnih.govnih.gov These molecules are chemically nearly identical to their non-deuterated counterparts but possess a distinct mass, allowing for clear differentiation in analytical instrumentation. This unique characteristic makes them invaluable as internal standards in quantitative bioanalysis, particularly in mass spectrometry-based assays like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). clearsynth.compharmaffiliates.comresearchgate.netcaymanchem.comveeprho.comclearsynth.comcerilliant.comvulcanchem.comlabchem.com.myglpbio.comresearchgate.netresearchgate.netmedchemexpress.com

The primary utility of deuterated compounds in pharmaceutical sciences lies in their ability to compensate for variations in sample preparation, extraction efficiency, ionization, and detector response. clearsynth.comcerilliant.comvulcanchem.com By co-administering or spiking a known amount of a deuterated analog with the analyte, researchers can achieve highly accurate and precise quantification of the parent compound in complex biological matrices such as plasma, serum, or urine. clearsynth.compharmaffiliates.comnih.govresearchgate.netveeprho.comvulcanchem.comresearchgate.netresearchgate.net Beyond their role as internal standards, deuteration can also influence a drug's pharmacokinetic (PK) and metabolic profiles, potentially enhancing stability, bioavailability, and reducing toxicity. hwb.gov.iniris-biotech.depharmaffiliates.comsimsonpharma.commusechem.comnih.gov This has led to their application in therapeutic drug monitoring, bioequivalence studies, and metabolic pathway tracing. clearsynth.compharmaffiliates.comresearchgate.netveeprho.com

Overview of Entacapone's Role in Catechol-O-Methyltransferase Inhibition Research

Entacapone (B1671355) is a potent, selective, and reversible inhibitor of the enzyme Catechol-O-Methyltransferase (COMT). medchemexpress.comdrugbank.comwikipedia.orgnih.govpatsnap.comnih.govmedlineplus.govrndsystems.comdroracle.aidrugbank.comparkinson.orgnih.gov COMT is critical in the metabolism of catecholamines, including dopamine, norepinephrine, and epinephrine, as well as other catechol-containing compounds like levodopa (B1675098). medchemexpress.comdrugbank.comwikipedia.orgnih.govpatsnap.comnih.govmedlineplus.govdroracle.aiparkinson.orgnih.govfitnessgenes.comontosight.aiclarityxdna.complos.orgpsychiatryonline.org In the context of Parkinson's disease, which is characterized by a deficiency in dopamine, levodopa (L-DOPA) is administered as a precursor to dopamine. drugbank.comwikipedia.orgpatsnap.comnih.govmedlineplus.govdroracle.aiparkinson.orgnih.govfitnessgenes.comontosight.ai However, levodopa is extensively metabolized in the peripheral tissues by COMT, reducing the amount that reaches the brain to be converted into dopamine. drugbank.comwikipedia.orgpatsnap.comnih.govmedlineplus.govdroracle.aiparkinson.orgnih.gov

Entacapone acts by inhibiting peripheral COMT, thereby preventing the degradation of levodopa. medchemexpress.comdrugbank.comwikipedia.orgpatsnap.comnih.govmedlineplus.govdroracle.aiparkinson.orgnih.gov This inhibition leads to increased plasma levels of levodopa and a more sustained dopaminergic stimulation in the brain. drugbank.comwikipedia.orgnih.govpatsnap.comnih.govmedlineplus.govdroracle.aiparkinson.orgnih.gov Consequently, entacapone is used as an adjunct therapy in Parkinson's disease to manage motor fluctuations and "wearing-off" phenomena, extending the duration of symptom relief. drugbank.comwikipedia.orgpatsnap.comnih.govmedlineplus.govdroracle.aiparkinson.orgparkinsons.org.uk It is important to note that entacapone itself does not possess direct antiparkinsonian activity. nih.gov

Rationale for Deuterium Labeling of Entacapone in Research

The development of Entacapone-d10 addresses the need for highly accurate and reliable quantification of entacapone in biological samples. clearsynth.compharmaffiliates.comresearchgate.netcaymanchem.comveeprho.comclearsynth.comvulcanchem.comlabchem.com.myglpbio.comresearchgate.netresearchgate.netmedchemexpress.com As a deuterated analog, this compound serves as an ideal internal standard for analytical methods, particularly LC-MS/MS. clearsynth.compharmaffiliates.comresearchgate.netcaymanchem.comveeprho.comclearsynth.comvulcanchem.comlabchem.com.myglpbio.comresearchgate.netresearchgate.netmedchemexpress.com The substitution of ten hydrogen atoms with deuterium on the ethyl groups of the entacapone molecule results in a compound with a mass difference that is readily detectable by mass spectrometry. caymanchem.comvulcanchem.com This mass shift allows for the precise differentiation of the labeled standard from the unlabeled analyte, crucial for accurate quantitation.

The use of this compound as an internal standard is essential for:

Method Validation: Ensuring the accuracy, precision, and robustness of analytical methods developed for entacapone. clearsynth.compharmaffiliates.comresearchgate.net

Pharmacokinetic Studies: Accurately measuring entacapone concentrations over time in biological fluids to understand its absorption, distribution, metabolism, and excretion. clearsynth.comveeprho.com

Bioequivalence Studies: Comparing the bioavailability of different entacapone formulations. researchgate.net

Therapeutic Drug Monitoring: Ensuring that entacapone levels are within the therapeutic range. clearsynth.comveeprho.com

By employing this compound, researchers can effectively mitigate analytical challenges such as matrix effects and variations in instrument performance, thereby enhancing the reliability of their findings. clearsynth.comveeprho.com The chemical and chromatographic properties of this compound are designed to closely mimic those of entacapone, ensuring similar behavior during sample preparation and analysis. acanthusresearch.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRURYQJSLYLRLN-YFIMXNTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N)C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Entacapone D10

Strategies for Deuterium (B1214612) Incorporation

Entacapone-d10 is characterized by the substitution of ten hydrogen atoms with deuterium (²H) at specific positions on the N,N-diethylamine moiety vulcanchem.com. The IUPAC name, (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-di-(ethyl-d₅)-2-propenamide, precisely defines this deuteration pattern, indicating that both ethyl chains (−CH₂CH₃) are fully deuterated to become (−CD₂CD₃) groups caymanchem.com. This complete deuteration of the ethyl substituents results in a mass increase of 10 atomic mass units compared to the non-deuterated entacapone (B1671355). The primary strategy for incorporating deuterium involves utilizing deuterated building blocks during the synthesis of key intermediates nih.gov.

Precursor Synthesis and Isotopic Labeling Approaches

The synthesis of this compound typically commences with the preparation of a deuterated precursor, specifically N,N-diethyl-d10-aminocyanoacetamide vulcanchem.com. This crucial intermediate is synthesized by reacting deuterated ethylamine (B1201723), such as ethyl-d₅-amine, with cyanoacetic acid under acidic conditions. The use of deuterated ethylamine ensures that the deuterium atoms are precisely located on the ethyl substituents of the final entacapone molecule.

Following the synthesis of the deuterated precursor, the core entacapone structure is assembled through a Knoevenagel condensation reaction. This step involves reacting 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) with the N,N-diethyl-d10-aminocyanoacetamide. The condensation is typically carried out in the presence of a mild acid catalyst, such as acetic acid, and a suitable solvent system (e.g., toluene/methanol mixtures) to yield crude (Z)-Entacapone-d10 vulcanchem.comgoogle.com. While the therapeutic form of entacapone is the (E)-isomer, the synthesis of this compound aims to produce a single, well-defined isomer for analytical specificity vulcanchem.com.

Table 1: Key Synthetic Steps for this compound

StepReactionReagents/ConditionsProduct
1Precursor SynthesisDeuterated ethylamine (e.g., ethyl-d₅-amine), Cyanoacetic acid, Acid catalystN,N-diethyl-d10-aminocyanoacetamide
2Knoevenagel Condensation3,4-dihydroxy-5-nitrobenzaldehyde, N,N-diethyl-d10-aminocyanoacetamide, Piperidine acetate/Acetic acid (catalyst), Solvent (e.g., Toluene/Methanol)Crude (Z)-Entacapone-d10
3Isomer Purification & IsolationChromatographic separation or RecrystallizationPurified this compound ((E)-isomer)

Purification and Advanced Characterization of Deuterated Intermediates and Final Product

Ensuring the high purity and precise isotopic labeling of this compound is paramount for its reliable use as an internal standard. Following the condensation reaction, the crude product undergoes purification, typically involving chromatographic separation or recrystallization from solvent mixtures like toluene/methanol. These steps are critical for isolating the desired (E)-isomer and removing any geometric impurities or unreacted starting materials vulcanchem.com.

Advanced analytical techniques are indispensable for confirming the structural integrity and isotopic purity of this compound. Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HR-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is extensively used to determine the isotopic enrichment and confirm the presence of the expected mass shift due to deuterium incorporation researchgate.netrsc.orgresearchgate.net. MS analysis can quantify the percentage of protiated contamination, with specifications often requiring less than 5% vulcanchem.com.

Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in confirming the structural identity and the precise location of the deuterium atoms rsc.orgnih.gov. ¹H NMR can reveal the absence of signals corresponding to the deuterated protons, while ¹³C NMR, especially when coupled with deuterium decoupling, can provide detailed information about the isotopic substitution patterns and the degree of deuteration at specific carbon atoms rsc.orgnih.gov. Techniques such as ¹³C NMR isotope shifts are employed for site-specific quantification of deuterium incorporation nih.gov.

Table 2: Comparative Properties of Entacapone and this compound

PropertyEntacaponeThis compound
Molecular FormulaC₁₄H₁₅N₃O₅C₁₄D₁₀H₅N₃O₅
Molecular Weight305.29 g/mol 315.35 g/mol
Deuteration SiteN/AN,N-diethyl groups (ten deuterium atoms)
Primary UseCOMT Inhibitor for Parkinson's DiseaseInternal Standard for Entacapone Quantification
Purity (Isotopic)N/A≥99% deuterated forms (d₁-d₁₀) caymanchem.com
CharacterizationHPLC, NMR, MSHPLC, NMR, LC-MS/MS (for isotopic purity & quant.)

Compound List:

Entacapone

this compound

N,N-diethyl-d10-aminocyanoacetamide

3,4-dihydroxy-5-nitrobenzaldehyde

Deuterated ethylamine (e.g., ethyl-d₅-amine)

Advanced Analytical Methodologies Employing Entacapone D10

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone technique for quantifying Entacapone (B1671355), with Entacapone-d10 serving as an indispensable internal standard.

The development of LC-MS/MS methods for Entacapone quantification in biological samples, such as human plasma, relies heavily on the use of this compound as an internal standard researchgate.netveeprho.comcaymanchem.com. These methods are characterized by their simplicity, high sensitivity, and specificity researchgate.net. Chromatographic separation is typically achieved using reversed-phase columns, such as a Zorbax SB-C18, with mobile phases comprising mixtures of aqueous buffers (e.g., ammonium (B1175870) formate) and organic solvents like acetonitrile (B52724) researchgate.netfarmaciajournal.com. Detection is commonly performed using electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode, targeting specific precursor and product ions for both Entacapone and its deuterated analog researchgate.net. Validated linear concentration ranges for Entacapone quantification using this compound as an IS have been reported from 1.00 to 2000.00 ng/mL, with a lower limit of quantification (LLOQ) as low as 1.00 ng/mL researchgate.net, or a range of 10–5000 ng/mL with an LLOQ of 5 ng/mL vulcanchem.com.

Table 1: Representative LC-MS/MS Method Parameters for Entacapone Quantification

ParameterDetailSource(s)
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) researchgate.netcaymanchem.com
Column Zorbax SB-C18 (2.1 × 50 mm, 5 µm) researchgate.netfarmaciajournal.com
Mobile Phase 10 mM Ammonium formate (B1220265) (pH 3.0): Acetonitrile (60:40 v/v) researchgate.net
Methanol and 0.1% formic acid in water (45:55, v/v) farmaciajournal.com
Flow Rate 0.7 mL/min researchgate.net
0.6 mL/min farmaciajournal.com
Detection Mode Multiple Reaction Monitoring (MRM) positive mode researchgate.net
Quantification Range 1.00–2000.00 ng/mL researchgate.net; 10–5000 ng/mL vulcanchem.com researchgate.netvulcanchem.com
LLOQ 1.00 ng/mL researchgate.net; 5 ng/mL vulcanchem.com researchgate.netvulcanchem.com

This compound functions as a stable isotope-labeled internal standard (SIL-IS), which is critical for improving the precision and accuracy of quantitative bioanalytical assays researchgate.netwuxiapptec.comacanthusresearch.com. By co-eluting with the analyte and undergoing similar sample preparation and ionization processes, this compound effectively compensates for variations that can arise from sample extraction efficiency, chromatographic peak shape, and mass spectrometer ionization fluctuations wuxiapptec.comacanthusresearch.com. This compensation normalizes the signal response, leading to more reliable and reproducible results. Studies have demonstrated excellent performance metrics, with intra-day precision for Entacapone analysis reported between 3.60% and 7.30%, and inter-day precision between 4.20% and 5.50%. The accuracy for the same analyses typically falls within 97.30% to 104.20% (intra-day) and 98.30% to 105.80% (inter-day) researchgate.net. The high isotopic purity, often exceeding 99% deuterated forms caymanchem.com, ensures minimal interference from the non-labeled analyte.

Table 2: Performance Metrics of this compound as an Internal Standard

Performance MetricValue RangeSource(s)
Precision (Intra-day) 3.60% to 7.30% researchgate.net
Precision (Inter-day) 4.20% to 5.50% researchgate.net
Accuracy (Intra-day) 97.30% to 104.20% researchgate.net
Accuracy (Inter-day) 98.30% to 105.80% researchgate.net
Isotopic Purity <5% protiated contamination vulcanchem.com; ≥99% deuterated forms caymanchem.com caymanchem.comvulcanchem.com

Matrix effects, which manifest as ion suppression or enhancement of the analyte signal due to co-eluting endogenous or exogenous compounds from the sample matrix, are a significant challenge in LC-MS/MS bioanalysis oup.comnih.govenvirotech-online.comgtfch.org. SIL-ISs like this compound are paramount in mitigating these effects wuxiapptec.comacanthusresearch.comnih.gov. Because this compound shares nearly identical physicochemical properties with Entacapone, it undergoes similar ionization processes and is subject to comparable matrix-induced signal alterations. This allows the ratio of the analyte's signal to the IS's signal to remain relatively constant, effectively correcting for the matrix-induced signal changes wuxiapptec.comacanthusresearch.com. While deuterium (B1214612) labeling is generally effective, potential issues such as deuterium-hydrogen exchange or slight differences in retention times can sometimes impact the IS's ability to fully compensate for matrix effects nih.govnih.gov. However, the strategic placement of deuterium atoms on the ethyl groups of this compound is designed to provide a distinct mass shift while minimizing exchange, thereby ensuring robust compensation veeprho.comvulcanchem.com.

Table 3: Principles of Matrix Effect Compensation with SIL-IS

AspectDescriptionSource(s)
Definition Alteration of analyte ionization efficiency by co-eluting matrix components, leading to signal suppression or enhancement. oup.comnih.govenvirotech-online.comgtfch.org
SIL-IS Role Stable Isotope-Labeled Internal Standards (SIL-IS) like this compound are used to compensate for matrix effects by exhibiting similar ionization behavior to the analyte. wuxiapptec.comacanthusresearch.comoup.comnih.gov
Mechanism of Compensation The SIL-IS, having nearly identical physicochemical properties to the analyte, experiences comparable matrix-induced ionization changes. This allows the analyte-to-IS ratio to remain stable, thereby correcting for signal fluctuations. wuxiapptec.comacanthusresearch.com
Potential Challenges Deuterium-hydrogen exchange, different retention times, or recovery variations can affect the IS's ability to compensate for matrix effects. Careful selection of labeling sites is crucial. nih.govnih.gov
This compound Advantage Deuteration on the ethyl groups of this compound is designed to provide a mass shift while minimizing potential exchange issues, ensuring effective compensation. veeprho.comvulcanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS/MS is the predominant technique for Entacapone and its deuterated analog, GC-MS can also be employed for the analysis of Entacapone or related compounds caymanchem.com. GC-MS methodologies typically involve specific chromatographic columns, such as DB-WAX, and controlled temperature programs for separation, followed by mass spectrometric detection citeline.com. Although detailed specific GC-MS methods for this compound are less prevalent in the literature compared to LC-MS/MS, its suitability as an IS for GC-MS analysis is acknowledged caymanchem.com.

Other Advanced Spectroscopic Applications in Isotopic Research

Beyond mass spectrometry, other advanced spectroscopic techniques play a vital role in the characterization and verification of isotopically labeled compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques (e.g., COSY, NOESY), is fundamental for determining the level and position of deuterium incorporation google.comnih.govgoogle.com. By comparing the NMR spectra of deuterated and non-deuterated compounds, researchers can confirm the isotopic enrichment and structural integrity of the labeled molecule google.comgoogle.com. Mass spectrometry itself serves as a primary tool for confirming the molecular weight and isotopic composition, thereby verifying the identity and purity of this compound researchgate.netveeprho.comvulcanchem.com. Furthermore, NMR can be used to assess the chemical stability of deuterated compounds after various processing steps researchgate.net.

Compound List:

Entacapone

this compound

Conclusion

Entacapone-d10 stands as a testament to the critical role of isotopically labeled compounds in advancing pharmaceutical and biochemical research. Its primary function as a highly accurate internal standard in quantitative bioanalysis, particularly for entacapone (B1671355), ensures the reliability of pharmacokinetic and bioequivalence studies. By providing a precise means to measure entacapone concentrations in biological samples, this compound contributes significantly to the understanding and development of therapies for conditions like Parkinson's disease, where precise drug level monitoring is paramount. The continued development and application of such labeled compounds are vital for the ongoing pursuit of scientific accuracy and innovation in drug discovery and development.

Pharmacokinetic Research Applications of Entacapone D10 in Pre Clinical Models

Non-Human In Vivo Disposition Studies

The investigation of drug disposition in pre-clinical animal models is fundamental to predicting human pharmacokinetics and informing drug development strategies. Entacapone-d10 is instrumental in these studies by enabling precise quantification of entacapone (B1671355).

Absorption, Distribution, and Excretion Research in Animal Models (e.g., rat models)

This compound is employed as an internal standard in in vivo studies to track the pharmacokinetic behavior of entacapone in animal models, particularly rats. These studies provide insights into how entacapone is absorbed into the systemic circulation, distributed to various tissues, metabolized, and ultimately excreted from the body.

In rat models, entacapone demonstrates rapid absorption through the intestinal mucosa, typically reaching peak plasma concentrations (Cmax) within 0.5 to 0.7 hours after administration nih.gov. The compound exhibits a high degree of plasma protein binding, with approximately 98% of entacapone bound to albumin, which limits its distribution into tissues nih.gov. Metabolism is extensive, primarily occurring in the liver through glucuronidation of the parent compound and its cis-isomer, rendering the conjugates inactive nih.govdrugbank.com. While a small fraction of unchanged entacapone is excreted in urine (around 0.2% of the dose), biliary excretion is considered the major route for the drug and its metabolites nih.govdrugbank.com.

Research involving Entacapone-loaded nanostructured lipid carriers (NLCs) in in vivo pharmacokinetic studies in rats has shown that such formulations can modify entacapone's disposition. These studies reported an increase in the half-life (t1/2), area under the curve (AUC₀-∞), and mean residence time (MRT) compared to the free drug, alongside a reduction in the elimination rate constant (Kel), indicating a prolonged action nih.govnih.gov. This compound is essential for accurately quantifying these altered pharmacokinetic parameters in such experimental designs.

Pre-clinical Bioanalytical Method Validation for Pharmacokinetic Studies

The accurate quantification of entacapone in biological samples from pre-clinical studies relies heavily on the development and rigorous validation of sensitive and selective bioanalytical methods. This compound serves as an indispensable internal standard in these assays, typically employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity researchgate.net.

Method validation ensures that the analytical procedure is reliable, reproducible, and suitable for its intended purpose in pharmacokinetic assessments. Key validation parameters include linearity, accuracy, precision, selectivity, and stability.

Table 1: Bioanalytical Method Validation Parameters for Entacapone Quantification using this compound

ParameterValue / RangeReference
Linearity Range1.00 - 2000.00 ng/mL researchgate.net
Correlation Coefficient (r²)≥ 0.9993 researchgate.net
Intra-day Precision (% CV)3.60 - 7.30% researchgate.net
Inter-day Precision (% CV)4.20 - 5.50% researchgate.net
Intra-day Accuracy (% Bias)97.30 - 104.20% researchgate.net
Inter-day Accuracy (% Bias)98.30 - 105.80% researchgate.net

These validated methods, utilizing this compound, are crucial for generating robust pharmacokinetic data that supports pre-clinical drug development researchgate.net.

Physiologically-Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically-based pharmacokinetic (PBPK) modeling offers a powerful in silico approach to predict drug behavior in the body by integrating physiological information with drug-specific properties. This compound is vital in the development and validation of PBPK models for entacapone.

PBPK models have been constructed for entacapone to investigate the underlying mechanisms responsible for its low and variable oral bioavailability. These models suggest that extensive first-pass metabolism, occurring in both the liver and the small intestine, significantly contributes to this characteristic nih.govcapes.gov.br. The development of these models involves integrating data from in silico predictions, in vitro experiments, and in vivo pharmacokinetic studies. This compound is employed to ensure the accuracy of the in vivo data used for model calibration and validation, allowing for reliable simulations of entacapone's disposition under different physiological conditions nih.govcapes.gov.br. The predictive accuracy of these PBPK models is typically assessed by comparing their simulated pharmacokinetic parameters (e.g., Cmax, AUC) with experimentally observed values nih.govcapes.gov.br.

Inter-species Pharmacokinetic Comparisons (Non-human emphasis)

Comparative pharmacokinetic studies across different non-human species are essential for selecting appropriate pre-clinical models and for extrapolating findings to human subjects. While specific comparative pharmacokinetic data for this compound across multiple non-human species are not extensively detailed in the literature, Entacapone's general pharmacokinetic profile has been characterized in various animal models, with a notable focus on rodents like rats nih.govnih.govdrugbank.comcaymanchem.com.

This compound serves as a critical tool in enabling these inter-species comparisons by allowing for precise and sensitive quantification of entacapone in biological samples from different animal species. Studies in rats, for instance, have established its rapid absorption, high plasma protein binding, and primary metabolic pathways nih.govnih.govdrugbank.com. By utilizing this compound in parallel studies across species such as dogs, rabbits, or non-human primates, researchers can accurately measure and compare key pharmacokinetic parameters like AUC, Cmax, and half-life. This comparative data is invaluable for understanding species-specific differences in entacapone's absorption, distribution, metabolism, and excretion, thereby informing the selection of the most relevant animal models for further pre-clinical development.

Compound List:

Entacapone

this compound

Theoretical and Computational Studies on Deuterated Entacapone

Quantum Chemical Calculations of Deuteration Effects

Quantum chemical calculations offer a powerful lens through which to examine the subtle yet significant effects of isotopic substitution on the molecular properties of a drug. While specific quantum chemical studies on Entacapone-d10 are not extensively available in the public domain, the principles of such investigations can be understood from studies on the parent compound and the known effects of deuteration.

Deuteration, the replacement of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D), introduces a change in the mass of the nucleus, which in turn affects the vibrational energy of the chemical bonds. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and a different vibrational frequency compared to a carbon-hydrogen (C-H) bond. These alterations can have a cascading effect on the molecule's electronic structure and reactivity.

Key Theoretical Effects of Deuteration on Entacapone (B1671355):

Vibrational Frequencies: One of the most direct consequences of deuteration is a shift in the vibrational frequencies of the molecule. The heavier mass of deuterium leads to a decrease in the stretching and bending frequencies of the C-D bonds compared to C-H bonds. This can be theoretically predicted and analyzed using computational methods like Density Functional Theory (DFT). For this compound, a full vibrational analysis would be expected to show a complex pattern of shifted peaks in its theoretical infrared (IR) and Raman spectra compared to the non-deuterated form.

Electronic Structure and Bond Strengths: While isotopic substitution does not alter the potential energy surface of a molecule, the changes in vibrational modes can lead to subtle alterations in bond lengths and angles. The C-D bond is slightly shorter and stronger than the C-H bond. Quantum chemical calculations can quantify these changes in the equilibrium geometry of this compound.

Kinetic Isotope Effect (KIE): A significant outcome of deuteration is the kinetic isotope effect, where the rate of a chemical reaction is altered upon isotopic substitution at a position involved in bond breaking or formation in the rate-determining step. If the metabolism of entacapone involves the cleavage of a C-H bond, replacing it with a C-D bond would be expected to slow down the metabolic rate. Quantum chemical calculations can be employed to model the transition states of metabolic reactions and predict the magnitude of the KIE.

A theoretical study on the non-deuterated entacapone molecule using DFT has provided insights into its conformational, optoelectronic, and vibrational properties. Such a study lays the groundwork for a comparative analysis with a deuterated analogue, where the theoretical vibrational spectra would be a key point of comparison.

Molecular Docking and Dynamics Simulations with Deuterated Analogues

Molecular docking studies have been instrumental in elucidating the binding mode of entacapone within the active site of COMT. These studies have revealed that the catechol moiety of entacapone coordinates with a magnesium ion (Mg²⁺) in the active site, a crucial interaction for its inhibitory activity. Furthermore, hydrogen bonding and hydrophobic interactions with specific amino acid residues of the enzyme, such as Lys144, Asn170, Glu199, Trp38, Pro174, and Leu198, contribute to the stable binding of the inhibitor.

Potential Influences of Deuteration in Molecular Simulations:

Conformational Dynamics: Molecular dynamics simulations can track the movement of atoms over time, providing insights into the conformational flexibility of the ligand within the binding pocket. The altered vibrational dynamics of this compound could potentially lead to slight differences in its conformational sampling and residence time in the active site compared to the non-deuterated form.

Hydrogen Bonding Network: The strength and dynamics of hydrogen bonds are sensitive to isotopic substitution. While the primary hydrogen bonds between the catechol hydroxyl groups and the enzyme are with oxygen atoms and thus unaffected by deuteration of the carbon skeleton, any secondary interactions involving C-H bonds that contribute to the stability of the binding pose could be subtly modulated.

In essence, while the primary binding mode of this compound to COMT is anticipated to be very similar to that of entacapone, molecular dynamics simulations would be necessary to explore the nuanced effects of deuteration on the stability, dynamics, and potentially the residence time of the inhibitor in the enzyme's active site.

Mechanistic Insights from Isotopic Labeling

Isotopic labeling is a powerful experimental technique used to trace the metabolic fate of drugs and to elucidate reaction mechanisms. The use of stable isotopes, such as deuterium, allows for the tracking of a molecule and its metabolites without the need for radioactive tracers.

The metabolism of entacapone is known to be extensive, with the primary pathway being isomerization to the cis-isomer, followed by direct glucuronidation of both the parent compound and the cis-isomer. While the major metabolic routes may not involve C-H bond cleavage, the potential for minor oxidative metabolic pathways mediated by cytochrome P450 enzymes always exists for xenobiotics.

How Deuterium Labeling Can Provide Mechanistic Insights:

Elucidating Metabolic Pathways: By administering this compound and analyzing the resulting metabolites using techniques like mass spectrometry, researchers can precisely identify which parts of the molecule have been modified. The deuterium atoms serve as stable markers, making it easier to distinguish metabolites from endogenous compounds and to determine the structure of the metabolic products.

Probing for C-H Bond Cleavage: The presence of a significant kinetic isotope effect upon deuteration can provide strong evidence for the involvement of C-H bond cleavage in a rate-determining metabolic step. If a metabolic pathway involving, for example, hydroxylation of one of the ethyl groups or another part of the molecule exists, the rate of formation of the corresponding metabolite would be expected to be slower for this compound compared to entacapone. This would be a clear indication of the specific site of metabolic attack.

Future Perspectives and Emerging Research Avenues for Entacapone D10

Development of Novel Deuteration Strategies

The synthesis of deuterated compounds has evolved significantly, moving towards greater selectivity and efficiency. For a molecule like Entacapone (B1671355), which possesses multiple potential sites for deuteration across its nitrocatechol and diethylpropionamide moieties, precision is key. Future research is focused on developing novel strategies that allow for the selective incorporation of deuterium (B1214612) at specific, metabolically relevant positions.

Emerging deuteration methods that hold promise for the synthesis of next-generation analogues of Entacapone-d10 and other COMT inhibitors include:

Catalytic H/D Exchange: Recent breakthroughs have demonstrated the use of nanostructured iron catalysts with inexpensive deuterium oxide (D₂O) to selectively deuterate (hetero)arenes under scalable conditions. nih.gov Such methods could be adapted to target the aromatic protons on the catechol ring of an Entacapone precursor.

Photocatalysis and Hydrogen Atom Transfer (HAT): Synergistic photocatalysis and HAT catalysis present a powerful tool for the selective deuteration of unactivated C(sp³)–H bonds. researchgate.net This approach could be particularly useful for selectively deuterating the ethyl groups of the diethylamide side chain of Entacapone, which are susceptible to metabolism. This method allows for precise monodeuteration or multideuteration using D₂O as the deuterium source. researchgate.net

Organophotocatalysis for Heteroatom-Adjacent C-H Bonds: A significant area of drug metabolism occurs at C-H bonds adjacent to heteroatoms like nitrogen. nih.gov Novel organophotocatalytic methods are being developed to selectively deuterate these positions. For Entacapone, this could enable targeted deuteration of the methylene (B1212753) groups next to the amide nitrogen, a common site of metabolic activity. nih.gov

These advanced synthetic methods offer the potential to create novel deuterated versions of Entacapone with tailored properties, either to further enhance its utility as an internal standard or to explore its potential as a therapeutic agent with an improved metabolic profile. nih.gov

Deuteration Strategy Potential Application Site on Entacapone Key Advantage
Nanostructured Iron CatalysisAromatic C-H bonds on the nitrocatechol ringScalability and use of inexpensive D₂O nih.gov
Synergistic Photocatalysis/HATC(sp³)-H bonds on the diethyl groupsHigh selectivity for unactivated C-H bonds researchgate.net
OrganophotocatalysisC-H bonds adjacent to the amide nitrogenTargets metabolically labile positions nih.gov

Integration of this compound in Multi-Omics Research

The complexity of neurodegenerative conditions like Parkinson's disease necessitates a systems-level understanding of pathophysiology, which can be achieved through multi-omics approaches. These studies integrate data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the disease state. nih.gov In this context, this compound serves as an indispensable tool, particularly in the fields of metabolomics and flux analysis.

Metabolomics: This field involves the comprehensive identification and quantification of small molecule metabolites in biological systems. nih.gov In Parkinson's research, metabolomics can identify biomarkers and reveal disruptions in cellular energetics and metabolic pathways. nih.gov When analyzing patient samples using techniques like liquid chromatography-mass spectrometry (LC-MS), significant variability can arise from sample preparation and instrument performance. researchgate.net this compound is used as an ideal internal standard (IS) for the accurate quantification of Entacapone in human plasma. researchgate.net Because it is chemically identical to the non-deuterated form, it co-elutes during chromatography and exhibits similar ionization behavior in the mass spectrometer, but is distinguished by its higher mass. researchgate.net By adding a known amount of this compound to each sample, researchers can correct for variations, ensuring highly accurate and reproducible measurements of the drug's concentration and its impact on the metabolome. researchgate.netresearchgate.net

Flux Analysis: Fluxomics, or metabolic flux analysis, goes a step beyond metabolomics by measuring the rates of metabolic reactions within a biological system. digitellinc.com This is often accomplished by introducing stable isotope-labeled nutrients (e.g., ¹³C-glucose) into cells and tracking the incorporation of the label into various metabolites over time. nih.gov The dynamic information provided by flux analysis is critical for understanding how metabolic networks are rewired in disease states like Parkinson's, which involves known alterations in central carbon metabolism and mitochondrial function. nih.gov While this compound is not a tracer for metabolic pathways itself, its role as a high-precision internal standard is crucial for the accurate quantification of other metabolites being traced, thereby supporting the integrity of the entire flux analysis experiment.

The integration of this compound in such studies allows for a more precise correlation between drug exposure and its downstream effects on metabolic pathways, helping to elucidate its mechanism of action and the broader metabolic consequences of COMT inhibition in Parkinson's patients.

Omics Field Role of this compound Research Goal in Parkinson's Disease
Metabolomics High-precision Internal Standard for LC-MS researchgate.netAccurate quantification of Entacapone and identification of metabolic biomarkers. nih.gov
Flux Analysis Supports accurate quantification of labeled metabolitesElucidating dynamic changes in metabolic pathway rates (e.g., glycolysis, TCA cycle) under COMT inhibition. nih.gov

Advancements in Analytical Platforms for Deuterated Compounds

The reliable use of deuterated compounds like this compound is intrinsically linked to the capabilities of the analytical platforms used for their detection and quantification. Continuous advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are expanding the horizons of research involving deuterated molecules.

High-Resolution Mass Spectrometry (HRMS): The analysis of deuterated compounds and their non-deuterated counterparts in complex biological matrices benefits immensely from HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers. nih.govresearchgate.net

Mass Accuracy and Resolution: These platforms provide sub-parts-per-million (ppm) mass accuracy and extremely high resolving power, which allows for the unambiguous differentiation of this compound from its unlabeled form and from thousands of other endogenous metabolites in a sample. nih.govnih.gov

Fragmentation Analysis: HRMS coupled with tandem MS (MS/MS) allows for detailed structural characterization. researchgate.net By analyzing the fragmentation patterns of Entacapone, researchers can confirm its identity and that of its metabolites. The known mass shift in the fragments of this compound further enhances the confidence of identification and quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise location and level of deuterium incorporation in a molecule.

Structural Verification: High-field NMR can confirm the exact positions of the ten deuterium atoms on the this compound molecule, which is a critical quality control step in its synthesis. researchgate.net

Quantitative NMR (qNMR): While MS is more sensitive for quantification in biological samples, qNMR can be used to accurately determine the purity and isotopic enrichment of the this compound standard itself, which is crucial for its use as a reliable quantitative tool.

Deuterium NMR (²H-NMR): For highly deuterated compounds, ²H-NMR offers a direct way to observe the deuterated positions, providing a clean spectrum without interference from proton signals.

These advanced analytical platforms are crucial for overcoming challenges associated with deuterated compounds, such as potential chromatographic shifts or isotopic effects, ensuring that the data generated in pharmacokinetic and multi-omics studies are both accurate and reliable. researchgate.netdigitellinc.com

Analytical Platform Key Advantage for this compound Analysis Specific Application
High-Resolution MS (Orbitrap, FTICR) Sub-ppm mass accuracy and high resolving power nih.govnih.govUnambiguous detection in complex biological samples; accurate quantification. researchgate.net
Tandem MS (MS/MS) Structural confirmation via fragmentation patterns researchgate.netIdentification of Entacapone, its metabolites, and their deuterated analogues. researchgate.net
High-Field NMR Precise determination of deuterium location and isotopic enrichment researchgate.netQuality control of synthesized this compound; structural verification.

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing Entacapone-d10 in vitro?

this compound synthesis requires precise isotopic labeling to ensure deuterium substitution at specific positions (C14H5D10N3O5). Characterization involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm isotopic purity and structural integrity. Solubility protocols recommend using DMSO for stock solutions (5–20 mM), followed by dilution in aqueous buffers or solvents like PEG400 for experimental use . Researchers must validate deuterium retention under experimental conditions (e.g., pH, temperature) to avoid isotopic exchange artifacts .

Q. How does this compound inhibit COMT, and what experimental methods are used to quantify its enzyme kinetics?

this compound competitively inhibits COMT by binding to the enzyme’s active site, leveraging hydrogen bonding and hydrophobic interactions. Kinetic assays (e.g., spectrophotometric analysis of methyl group transfer) measure inhibition constants (Ki) under varying substrate concentrations. Researchers should control for deuterium kinetic isotope effects (KIEs), which may alter binding affinity compared to non-deuterated Entacapone. Parallel experiments with both forms are recommended to isolate isotopic impacts .

Q. What are the best practices for preparing stable this compound formulations in preclinical studies?

For in vivo studies, this compound is typically suspended in 0.5% CMC-Na or dissolved in 20% SBE-β-CD saline. Stability testing under storage conditions (-20°C for 2–3 years) is critical, as deuterated compounds may exhibit different degradation profiles. Include mass balance studies to track isotopic integrity over time .

Advanced Research Questions

Q. How do deuterium substitutions in this compound influence its pharmacokinetic (PK) and pharmacodynamic (PD) profiles compared to the non-deuterated form?

Deuterium can alter metabolic stability via the KIE, reducing CYP450-mediated oxidation. To assess this, conduct comparative PK/PD studies in animal models, measuring parameters like half-life (t½), clearance, and brain permeability. Use LC-MS/MS for sensitive quantification of deuterated vs. non-deuterated metabolites. Note that KIEs may vary across species due to differences in metabolic enzymes .

Q. What experimental designs address contradictions in reported this compound solubility and bioavailability data?

Discrepancies often arise from solvent choice (e.g., DMSO vs. PEG400) or formulation protocols. To resolve these:

  • Standardize solubility testing using biorelevant media (e.g., FaSSIF/FeSSIF).
  • Validate bioavailability via crossover studies in rodents, comparing oral vs. intravenous administration.
  • Apply multivariate analysis to isolate variables like particle size or excipient interactions .

Q. How can researchers optimize this compound’s use as a tracer in metabolic flux studies?

Use stable isotope-resolved metabolomics (SIRM) with ¹³C/²H dual labeling to track deuterium incorporation into downstream metabolites. Ensure mass spectrometry settings discriminate between natural abundance deuterium and labeled species. Control experiments should confirm minimal isotopic interference from endogenous compounds .

Q. What are the limitations of this compound in studying COMT’s role in neurodegenerative diseases?

While this compound enables precise metabolic tracing, its peripheral COMT inhibition may not fully model central nervous system (CNS) effects. Complement in vitro studies with blood-brain barrier (BBB) permeability assays. Consider co-administering with BBB penetration enhancers or using CNS-specific COMT knockouts .

Methodological Guidance

  • Data Analysis : Use nonlinear regression models (e.g., GraphPad Prism) for enzyme kinetics. For isotopic data, apply correction algorithms to account for natural deuterium abundance .
  • Reproducibility : Document solvent preparation steps (e.g., SBE-β-CD concentration) and storage conditions meticulously. Share raw NMR/MS spectra in supplementary materials .
  • Ethics : Disclose deuterium-related stability risks in animal study protocols to meet institutional review standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.